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molecular formula C5H7FN4S B8275226 4-Fluoro-2-methylthio-6-hydrazinopyrimidine

4-Fluoro-2-methylthio-6-hydrazinopyrimidine

Cat. No. B8275226
M. Wt: 174.20 g/mol
InChI Key: YYJMUTXAMSZWMQ-UHFFFAOYSA-N
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Patent
US05163995

Procedure details

A solution of 15.8 g (0.097 mol) of 4,6-di-fluoro-2-methylthiopyrimidine in 50 ml of ethanol was added slowly with stirring to a solution of 11.6 ml (12.0 g, 0.214 mol) of hydrazine monohydrate in 100 ml of ethanol, keeping the temperature below 0° C. by external cooling. The mixture was allowed to react for an additional 30 min and the volatiles were then removed by evaporation under reduced pressure. The residue was diluted with ethyl acetate and the resulting solution extracted with water, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 16.0 g of the title compound as a white powder melting at 153°-154° C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](F)[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.O.[NH2:12][NH2:13]>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([NH:12][NH2:13])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
FC1=NC(=NC(=C1)F)SC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C.
CUSTOM
Type
CUSTOM
Details
to react for an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the volatiles were then removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=NC(=C1)NN)SC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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